molecular formula C8H12O3 B2600628 Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate CAS No. 1823099-54-2

Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate

Cat. No.: B2600628
CAS No.: 1823099-54-2
M. Wt: 156.181
InChI Key: UDAOEWKKDPZNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate is an organic compound that belongs to the class of esters It features a cyclopropyl ring, which is a three-membered carbon ring, attached to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate typically involves the reaction of 1-methylcyclopropyl ketone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring can induce strain in the molecular structure, affecting its reactivity and binding affinity. This can lead to the modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxoacetate: Lacks the cyclopropyl ring, making it less sterically hindered.

    Methyl 2-(1-methylcyclopropyl)-2-oxoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Cyclopropyl methyl ketone: Contains the cyclopropyl ring but lacks the ester functionality.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl ring and the ethyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-(1-methylcyclopropyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)6(9)8(2)4-5-8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAOEWKKDPZNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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